TC 14012 -

TC 14012

Catalog Number: EVT-242370
CAS Number:
Molecular Formula: C90H140N34O19S2
Molecular Weight: 2066.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

T140 is a synthetic peptide analog of polyphemusin II, a naturally occurring antimicrobial peptide. [] T140 exhibits potent antiviral activity against HIV-1, the virus responsible for causing AIDS. [] It is classified as an entry inhibitor, specifically targeting the virus's ability to bind to and fuse with host cells. []

DMT-DALDA (dDAL) (H-Dmt-D-Arg-Phe-Lys-NH2)

Compound Description: DMT-DALDA is a small opioid peptide known for its high affinity for the mu opioid receptor. Intrathecal administration of DMT-DALDA has been shown to produce potent and long-lasting analgesic effects in animal models of pain [].

Compound Description: These compounds are all structurally related analogs of DMT-DALDA, a small opioid peptide with high affinity for the mu opioid receptor. These analogs were synthesized and tested for their analgesic potency and side effect profiles []. They represent modifications to the core structure of DMT-DALDA, aiming to optimize its pharmacological properties.

[half-Cys4,half-Cys10]-α-MSH

Compound Description: This is a cyclic analog of α-Melanocyte-stimulating hormone (α-MSH), a linear tridecapeptide with melanotropic activity. [half-Cys4,half-Cys10]-α-MSH was designed by substituting cysteine residues for the methionine-4 and glycine-10 residues in α-MSH and oxidizing the intermediate to form an intramolecular disulfide bridge, resulting in a cyclic structure. This cyclic analog exhibited significantly enhanced potency and prolonged activity compared to the native α-MSH in stimulating melanosome dispersion in frog melanophores [].

Dynorphin A (Dyn A)

Compound Description: Dynorphin A is a naturally occurring, 17 amino acid opioid peptide. It exhibits high affinity and selectivity for the kappa-opioid receptor and plays a crucial role in pain perception, mood regulation, and stress responses [].

Compound Description: These are synthetic analogs of Dynorphin A, a potent opioid peptide. These analogs were designed to explore the conformational and topographical requirements for binding to kappa-opioid receptors. The cyclic disulfide bridge-containing analogs were created by introducing cysteine or penicillamine residues at specific positions and oxidizing them to form cyclic structures. The cyclic lactam analogs were synthesized by forming an amide bond between the side chain of a lysine residue and the C-terminus, resulting in a cyclic structure. These modifications aimed to constrain the peptide conformation and improve its pharmacological properties, such as potency and selectivity [].

Source and Classification

TC 14012 is classified as a synthetic peptide derivative, specifically an amide with a cyclic structure. It is recognized for its ability to bind with high affinity to CXCR4, exhibiting an inhibitory concentration (IC50) of approximately 19.3 nM, making it a potent antagonist against this receptor . The compound is derived from earlier research on T140, which was initially developed to block HIV entry into cells by inhibiting the interaction between the virus and its co-receptor CXCR4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of TC 14012 involves multiple steps, typically starting from readily available amino acids. The process includes:

  1. Peptide Coupling: The formation of peptide bonds between amino acids using coupling reagents.
  2. Cyclization: Introducing a cyclic structure through intramolecular reactions, which enhances the stability and bioactivity of the compound.
  3. Purification: Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate the desired product from by-products and unreacted materials.

The final product is characterized using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Molecular Structure Analysis

Structure and Data

The molecular formula of TC 14012 is C20H26N4O4C_{20}H_{26}N_{4}O_{4}, with a molecular weight of approximately 378.45 g/mol. Its structure features a cyclic peptide backbone with specific functional groups that facilitate binding to the CXCR4 receptor.

  • Key Structural Features:
    • Cyclic amide functionality
    • Specific side chains that enhance receptor binding affinity
    • A configuration that allows for optimal interaction with CXCR4's binding pocket

The three-dimensional conformation of TC 14012 can be analyzed using computational modeling techniques to predict its binding interactions with CXCR4 .

Chemical Reactions Analysis

Reactions and Technical Details

TC 14012 participates in several key chemical interactions:

  1. Binding to CXCR4: The primary reaction involves the competitive inhibition of ligand binding to CXCR4, preventing downstream signaling associated with cell migration and proliferation.
  2. Stabilization of β-arrestin: In addition to antagonism, TC 14012 can act as an agonist for CXCR7, recruiting β-arrestin2 into the receptor complex, which may influence cellular responses differently than traditional antagonists .

These interactions are critical in modulating the biological effects associated with CXCR4 signaling pathways.

Mechanism of Action

Process and Data

The mechanism by which TC 14012 exerts its effects primarily revolves around its antagonistic action on CXCR4:

  1. Inhibition of Ligand Binding: By blocking the binding of chemokines such as C-X-C motif chemokine ligand 12 (CXCL12) to CXCR4, TC 14012 prevents the activation of G-protein coupled signaling pathways.
  2. Alteration of Cellular Responses: This inhibition leads to reduced intracellular calcium flux, decreased cell migration, and impaired proliferation in various cell types, including cancer cells .

Experimental data demonstrate that treatment with TC 14012 can significantly alter gene expression profiles related to fibrosis and cancer progression.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: TC 14012 is typically presented as a white to off-white powder.
  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but has limited solubility in water.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain activity over time.

Relevant analytical methods such as HPLC and mass spectrometry are utilized to assess purity and stability during formulation development .

Applications

Scientific Uses

TC 14012 has several potential applications in scientific research and therapeutic development:

  1. Cancer Therapy: As a CXCR4 antagonist, it may be used to inhibit tumor growth and metastasis by blocking essential signaling pathways involved in cancer progression.
  2. Fibrosis Treatment: Recent studies suggest that TC 14012 can enhance the therapeutic effects of umbilical cord-derived mesenchymal stem cells in treating liver fibrosis by promoting cell migration and reducing fibrotic tissue formation .
  3. HIV Research: Given its origins, TC 14012 remains relevant in studies aimed at understanding HIV pathogenesis and developing antiviral strategies targeting chemokine receptors.
Introduction to TC 14012 in Chemokine Receptor Research

Historical Development and Structural Evolution From T-140 Derivatives

The development of TC 14012 traces back to T-140, a 14-residue peptide (RRYYCYRKFRYCRV) demonstrating potent CXCR4 inhibition but poor metabolic stability and serum half-life. Early optimization addressed three key limitations:

  • Proteolytic susceptibility: N-terminal arginines were prone to exopeptidase cleavage.
  • Heparin binding: Positively charged residues (e.g., Tyr, Arg) mediated off-target interactions.
  • Conformational instability: Linear structure hindered receptor binding specificity [5] [6].

Critical Structural Modifications:

  • Citrulline Substitution: Replacement of Arg14 with L-citrulline (neutral urea derivative) reduced electrostatic interactions with glycosaminoglycans while maintaining CXCR4 affinity.
  • D-Amino Acid Incorporation: D-citrulline at position 8 enhanced resistance to endopeptidases.
  • Aromatic Optimization: 3-(2-Naphthyl)alanine (Nal) substitution at position 3 improved hydrophobic packing and receptor contact.
  • C-Terminal Amidation: Enhanced stability by protecting against carboxypeptidases [5].

Table 1: Structural Evolution from T-140 to TC 14012

CompoundSequenceKey ModificationsReceptor Affinity (CXCR4)
T-140RRYYCYRKFRYCRVNative peptideKd = 0.5 nM
Initial DerivativeRRYYCYKFRYCRArg14 deletionReduced activity
TC 14012RRNalCYCitKD-CitPYRCitCR-NH2Nal3, L-Cit6,12,14, D-Cit8IC50 = 3.4 nM

These refinements yielded TC 14012 (RR-Nal-Cit-Y-Cit-K-D-Cit-P-Y-R-Cit-CR-NH2), exhibiting a 20-fold increase in serum stability over T-140 and sustained nanomolar affinity for CXCR4. Disulfide bridges (Cys4-Cys13) constrained the structure into a β-hairpin fold essential for receptor engagement [5] [6].

Dual Receptor Targeting: CXCR4 Antagonism and CXCR7 Agonism as a Novel Pharmacological Strategy

TC 14012’s bifunctionality challenges the classical "one drug, one target" paradigm by simultaneously suppressing CXCR4 signaling while activating CXCR7—a strategy with profound implications for modulating the CXCL12 axis.

CXCR4 Antagonism:

  • Mechanism: Competes with CXCL12 binding at the receptor’s extracellular loop 2 (ECL2) and transmembrane pocket, disrupting Gαi coupling and downstream Ca2+ flux, chemotaxis, and ERK phosphorylation [4] [6].
  • Functional Impact: Blocks CXCR4-mediated tumor cell migration (>90% inhibition at 100 nM) and HIV-1 entry (X4-tropic strains) [4] [5].

CXCR7 Agonism:

  • Discovery: Uniquely, TC 14012 recruits β-arrestin-2 to CXCR7 (EC50 = 350 nM), mimicking CXCL12’s non-G-protein signaling. This potency surpasses AMD3100 (EC50 = 140 µM) by 400-fold and approaches CXCL12 (EC50 = 30 nM) [1] [2].
  • Structural Basis: Chimera studies revealed TC 14012’s agonism depends on CXCR7’s transmembrane core (TMs 1–7), not its C-terminus. Molecular docking suggests interactions with ECL2 residues (e.g., Glu275) distinct from CXCR4 [1] [10].

Table 2: Receptor-Specific Pharmacology of TC 14012 vs. Reference Compounds

CompoundCXCR4 ActivityCXCR7 ActivityFunctional Outcome
TC 14012Antagonist (IC50 = 3.4 nM)Agonist (EC50 = 350 nM)Blocks metastasis; Promotes β-arrestin signaling
AMD3100Antagonist (IC50 = 10 nM)Weak partial agonist (EC50 = 140 µM)Stem cell mobilization; Inactive in CXCR7+ tumors
CXCL12Agonist (EC50 = 1 nM)Agonist (EC50 = 0.3 nM)Chemotaxis; Angiogenesis

This dual targeting enables nuanced control over CXCL12-mediated processes: while CXCR4 blockade inhibits tumor dissemination, CXCR7 activation promotes endothelial tube formation and tissue repair—a dichotomy exploitable in combinatorial therapies [2] [10].

Role in the CXCL12/CXCR4/CXCR7 Signaling Axis: Implications for Homeostatic and Pathological Processes

The CXCL12 axis orchestrates cellular homeostasis through balanced CXCR4/CXCR7 signaling. TC 14012’s bifunctional actions provide tools to dissect this balance in physiology and disease.

Homeostatic Functions:

  • Stem Cell Maintenance: CXCR4 antagonism mobilizes hematopoietic stem cells from bone marrow niches by disrupting CXCL12 retention signals.
  • CXCR7-Mediated Scavenging: In physiological settings, CXCR7 internalizes CXCL12, creating chemokine gradients guiding cell migration. TC 14012 enhances this scavenging via β-arrestin recruitment, indirectly dampening CXCR4 signaling [3] [7].

Pathological Implications:

  • Cancer Metastasis:
  • TC 14012 suppresses CXCR4-driven invasion in breast cancer (MDA-MB-231) and glioblastoma (U373) models by >70%.
  • Concurrent CXCR7 agonism upregulates AKT phosphorylation, enhancing tumor cell survival under hypoxia—a double-edged sword requiring contextual evaluation [1] [6].
  • Angiogenesis Regulation:
  • In HUVECs, TC 14012 (30 µM) mimics CXCL12-induced tube formation via CXCR7-dependent PI3K/AKT activation.
  • In vivo, Matrigel plugs containing TC 14012 show 3.2-fold increased vascular density vs. controls, comparable to CXCL12 [10].
  • Tumor Microenvironment (TME) Modulation:
  • CXCR7 agonism recruits tumor-associated fibroblasts and endothelial precursors, remodeling the TME.
  • Heterodimerization of CXCR4/CXCR7 is attenuated by TC 14012, altering β-arrestin signaling dynamics [6] [8].

Table 3: Biological Processes Modulated by TC 14012 via the CXCL12 Axis

ProcessPrimary Receptor TargetDownstream EffectTherapeutic Implication
Tumor DisseminationCXCR4Inhibition of ERK/Ca2+ fluxAnti-metastatic
AngiogenesisCXCR7PI3K/AKT phosphorylationPro-vascularization in ischemia
Immune Cell TraffickingCXCR4 > CXCR7Altered chemotactic gradientsAnti-inflammatory
Stem Cell RetentionCXCR4Disruption of adhesionMobilization for transplantation

These insights highlight TC 14012 as a molecular probe for unraveling CXCR4/CXCR7 crosstalk in cancer, vascular diseases, and regenerative medicine [7] [8] [10].

Properties

Product Name

TC 14012

IUPAC Name

(3R,6S,9S,12S,15R,20R,23S,26S,29S,32S)-6-(4-aminobutyl)-N-[(2S)-1-amino-5-carbamimidamido-1-oxopentan-2-yl]-15-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide

Molecular Formula

C90H140N34O19S2

Molecular Weight

2066.4 g/mol

InChI

InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143)/t56-,57-,58-,59-,60-,61-,62-,63+,64-,65-,66-,67-,68-,69-/m0/s1

InChI Key

SGDDHDBBOJNZKY-LNDHEDFZSA-N

SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Isomeric SMILES

C1C[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)[C@H](CC4=CC5=CC=CC=C5C=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.